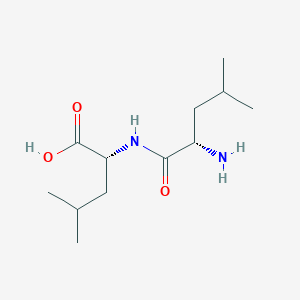

l-Leucyl-d-leucine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

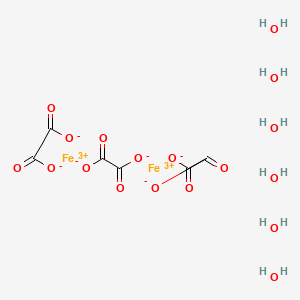

l-Leucyl-d-leucine is a dipeptide composed of two leucine molecules, one in the l-configuration and the other in the d-configuration. This compound is of interest due to its unique structural properties and potential applications in various scientific fields. Leucine itself is a branched-chain amino acid that plays a crucial role in protein synthesis and metabolic regulation.

Applications De Recherche Scientifique

l-Leucyl-d-leucine has several scientific research applications, including:

Chemistry: Used as a model compound for studying peptide bond formation and hydrolysis.

Biology: Investigated for its role in protein synthesis and metabolic regulation.

Medicine: Potential therapeutic applications in muscle growth and repair due to its leucine content.

Industry: Utilized in the production of peptide-based materials and as a building block for more complex peptides.

Mécanisme D'action

Target of Action

l-Leucyl-d-leucine, also known as Leu-D-Leu, primarily targets the L-type amino acid transporter (LAT1) . LAT1 is responsible for the uptake of leucine into cells . The acetylation of leucine switches its uptake into cells from lat1 toorganic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .

Mode of Action

The compound interacts with its targets by switching the uptake into cells. The acetylation of leucine changes its uptake from LAT1 to OAT1, OAT3, and MCT1 . This switch bypasses LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells such as mTOR .

Biochemical Pathways

The l-Leucine catabolism pathway is widely spread among bacteria and generates intermediary products that feed routes of central metabolism . The initial three steps are conserved in most bacteria, constituting the first steps of the branched-chain amino acids catabolic pathway . The main product of these sequential reactions is the 3-methylcrotonyl-CoA metabolite, which undergoes further enzymatic steps towards the production of acetoacetate and acetyl-CoA .

Pharmacokinetics

The pharmacokinetic factors may play a major role in the mechanism of action and efficacy of N-acetyl-l-leucine as a drug . The enantiomers of N-acetyl-leucine (N-acetyl-l-leucine and N-acetyl-d-leucine) show unexpected and large differences in pharmacokinetics, suggesting the involvement of differential binding sites provided by enzymes and transporters . The kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for uptake and distribution of N-acetyl-l-leucine .

Result of Action

The result of the action of this compound is the activation of leucine-mediated signaling and metabolic processes inside cells such as mTOR . This is achieved by bypassing LAT1, the rate-limiting step in these processes .

Action Environment

The action of this compound is influenced by environmental factors. For instance, in bacteria, the uptake of l-Leucine is subjected to the post-transcriptional regulation system CbrAB/Crc, involved in the assimilation of preferential carbon and energy sources . This system allows bacteria to prefer carbohydrates over amino acids .

Analyse Biochimique

Biochemical Properties

l-Leucyl-d-leucine interacts with several enzymes, proteins, and other biomolecules. The catabolism of this compound generates intermediary products that feed routes of central metabolism, therefore representing a carbon and nitrogen source that supports bacterial growth . The main product of these sequential reactions is the 3-methylcrotonyl-CoA metabolite .

Cellular Effects

This compound influences cell function by modulating the transport and metabolism of amino acids. It has been used as a reporter molecule for the monitoring of bacterial growth in aquatic ecosystems .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The Leucine-responsive regulatory protein (Lrp) is capable of recognizing this compound, leading to modulation of transport and metabolism of amino acids .

Metabolic Pathways

This compound is involved in several metabolic pathways. The initial three steps of this compound catabolism are conserved in most bacteria, constituting the first steps of the branched-chain amino acids catabolic pathway .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of l-Leucyl-d-leucine typically involves the coupling of l-leucine and d-leucine using peptide bond formation techniques. One common method is the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions to form the dipeptide bond.

Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage and purification.

Analyse Des Réactions Chimiques

Types of Reactions: l-Leucyl-d-leucine can undergo various chemical reactions, including:

Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the individual amino acids.

Oxidation: Oxidative reactions can modify the side chains of leucine residues, potentially forming keto or hydroxyl derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives.

Common Reagents and Conditions:

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Substitution: Various nucleophiles such as amines or alcohols.

Major Products:

Hydrolysis: l-leucine and d-leucine.

Oxidation: Keto or hydroxyl derivatives of leucine.

Substitution: Amino or ester derivatives of this compound.

Comparaison Avec Des Composés Similaires

l-Leucyl-l-leucine: A dipeptide composed of two l-leucine molecules.

d-Leucyl-d-leucine: A dipeptide composed of two d-leucine molecules.

l-Leucyl-l-isoleucine: A dipeptide composed of l-leucine and l-isoleucine.

Uniqueness: l-Leucyl-d-leucine is unique due to its mixed chirality, which can result in different structural and functional properties compared to dipeptides with uniform chirality. This mixed chirality can influence its interaction with enzymes and receptors, potentially leading to distinct biological activities.

Propriétés

IUPAC Name |

(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-7(2)5-9(13)11(15)14-10(12(16)17)6-8(3)4/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t9-,10+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPYQJIKPJDLLB-VHSXEESVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![DI-Micro-chlorobis[2-[(dimethylamino)methyl]phenyl-C,N]dipalladium](/img/structure/B1144214.png)